molecular formula C18H30O3 B163655 13-Hydroxy-6,9,11-octadecatrienoic acid CAS No. 74784-20-6

13-Hydroxy-6,9,11-octadecatrienoic acid

Cat. No.: B163655
CAS No.: 74784-20-6
M. Wt: 294.4 g/mol
InChI Key: HNBLUNXZQNJFRB-KYLWABQHSA-N
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Description

13(S)-Hydroxy-6(Z),9(Z),11(E)-octadecatrienoic acid is a hydroxy fatty acid derivative that falls into the broader class of biologically active oxidized lipids known as oxylipins . While direct studies on this specific trienoic acid are less common than on its dienoic counterpart (13-HODE), it shares a close structural relationship with these well-researched metabolites . Oxylipins, in general, are recognized for their crucial roles as signaling molecules in various developmental processes and in responses to environmental changes across biological systems . In plants, such oxylipins are integral to defense mechanisms, participating in the crosstalk between hosts and pathogens and contributing to resistance against fungal infections . The broader family of 13-hydroxy octadecaenoic acids has been investigated for a range of bioactivities. For instance, the derivative 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has demonstrated significant potential as an inhibitor of breast cancer stem cells (BCSCs), suppressing cell proliferation, CSC formation, and inducing apoptosis, potentially through the down-regulation of the c-Myc transcription factor . This suggests that related compounds like 13-Hydroxy-6,9,11-octadecatrienoic acid may hold similar value for investigating cellular signaling pathways in oncology and immunology research. Researchers value this compound for exploring the physiological and pathological roles of lipid mediators, particularly in the contexts of inflammation, cellular differentiation, and cancer biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBLUNXZQNJFRB-KYLWABQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345712
Record name 13-Hydroxy-6,9,11-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74784-20-6
Record name 13-Hydroxy-6,9,11-octadecatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074784206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Hydroxy-6,9,11-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Generation of 13 Hydroxy 6,9,11 Octadecatrienoic Acid

Precursor Polyunsaturated Fatty Acids and Metabolic Origins

The structural foundation of 13-Hydroxy-6,9,11-octadecatrienoic acid is derived from essential 18-carbon fatty acids that are obtained through diet. These precursors undergo enzymatic modification to yield the final hydroxy fatty acid.

The primary and direct precursor for the synthesis of this compound is Gamma-Linolenic Acid (GLA), an omega-6 fatty acid. GLA (18:3, n-6) possesses a carbon chain with double bonds at the 6th, 9th, and 12th positions. In specific biological contexts, such as within human platelets, lipoxygenase (LOX) enzymes act upon GLA. nih.gov This enzymatic action results in the formation of 13-hydroxy-6(Z),9(Z),11(E)-octadecatrienoic acid, a specific isomer of 13-HOTrE often denoted as 13-HOTrE-γ. nih.gov Lactic acid bacteria have also been shown to produce metabolites of GLA, including 13-hydroxy-cis-6,cis-9-octadecadienoic acid. nih.gov

Alpha-Linolenic Acid (ALA), an omega-3 fatty acid (18:3, n-3), is another crucial 18-carbon PUFA precursor in lipid metabolism. nih.gov While direct oxygenation of ALA by 13-lipoxygenase yields a different structural isomer—(13S)-hydroxy-9Z,11E,15Z-octadecatrienoic acid—due to ALA's double bond positions at 9, 12, and 15, the broader metabolic pathways involving ALA are significant. nih.govresearchgate.net ALA is an essential fatty acid that serves as a building block for longer-chain PUFAs. nih.govwikipedia.org The metabolic pathways that process ALA are fundamental to generating a diverse pool of fatty acids that can then be acted upon by various enzymes, including different types of lipoxygenases. nih.gov For instance, 5-LOX can metabolize ALA to produce 13(S)-HOTrE (the 9,11,15-isomer). nih.gov

Table 1: Precursor Fatty Acids for Hydroxyoctadecatrienoic Acids
Precursor Fatty AcidAbbreviationChemical FormulaClassificationPrimary Hydroxy-Product Isomer
Gamma-Linolenic AcidGLAC18H30O2Omega-6This compound
Alpha-Linolenic AcidALAC18H30O2Omega-313-Hydroxy-9,11,15-octadecatrienoic acid

Key Enzymatic Systems and Mechanisms of Formation

The conversion of precursor PUFAs into this compound is not a spontaneous event but a precisely controlled enzymatic reaction. Lipoxygenases are the central catalysts in this transformation, guiding the reaction to produce specific molecular structures.

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the regio- and stereoselective addition of molecular oxygen to PUFAs that contain a (1Z, 4Z)-pentadiene system. mdpi.com The reaction begins with the abstraction of a hydrogen atom from a carbon atom in the pentadiene structure, followed by the insertion of oxygen. mdpi.com This catalysis is highly specific; depending on the enzyme, oxygen can be introduced at different positions on the fatty acid backbone, leading to various hydroperoxy derivatives. gsartor.org For instance, with linoleic acid as a substrate, LOX enzymes can produce either 9-hydroperoxy or 13-hydroperoxy derivatives. gsartor.org The oxidation process results in stereochemically defined hydroperoxides, which are subsequently reduced to stable monohydroxyls by peroxidases. nih.gov

Both human and plant kingdoms possess a variety of lipoxygenases with distinct specificities. In humans, LOX enzymes found in platelets are responsible for metabolizing GLA into 13-HOTrE-γ. nih.gov Another relevant human enzyme is Arachidonate 15-lipoxygenase type II, also known as 15-LOX-2 (encoded by the ALOX15B gene). wikipedia.org While its primary substrate is arachidonic acid, 15-LOX-2 can also metabolize other fatty acids like linoleic acid to its 13-hydroxy derivative. wikipedia.orgcaymanchem.com Similarly, 15-LOX-1 (from the ALOX15 gene) acts on linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid. wikipedia.orgwikipedia.org

In the plant kingdom, lipoxygenases are widely distributed and play roles in processes like defense signaling. mdpi.com A well-studied example is the 13-S-specific LOX-1 from soybean (Glycine max), which has been utilized for the synthesis of 13-S-hydroperoxides from linoleic and linolenic acids. mdpi.com

Table 2: Examples of Lipoxygenase Enzymes and their Products
EnzymeOrganism/TissueSubstratePrimary Product
Lipoxygenase (LOX)Human PlateletsGamma-Linolenic Acid (GLA)This compound
15-LOX-1 (ALOX15)HumanLinoleic Acid13(S)-Hydroxyoctadecadienoic acid (13-HODE)
15-LOX-2 (ALOX15B)HumanLinoleic Acid13(S)-Hydroxyoctadecadienoic acid (13-HODE)
LOX-1Soybean (Plant)Linolenic Acid13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOTE)

The synthesis of hydroxy fatty acids via the lipoxygenase pathway proceeds through an unstable intermediate: a fatty acid hydroperoxide. nih.gov When a LOX enzyme acts on a PUFA substrate, it forms a hydroperoxyoctadecatrienoic acid (HPOTE) or hydroperoxyoctadecadienoic acid (HPODE) from linolenic or linoleic acid, respectively. mdpi.com

Specifically, in the pathway originating from ALA, 13-lipoxygenase catalyzes the formation of (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). researchgate.net This hydroperoxide is the direct precursor to the corresponding hydroxy fatty acid. nih.gov The conversion of the hydroperoxy group (-OOH) to a hydroxyl group (-OH) is typically carried out by cellular peroxidases, which reduce the intermediate to the more stable final product, 13-hydroxyoctadecatrienoic acid. nih.govwikipedia.org Therefore, 13-Hydroperoxy-6,9,11-octadecatrienoic acid is the essential, transient intermediate in the biosynthesis of this compound from GLA.

Lipoxygenase (LOX) Catalysis and Stereoselectivity

Non-Enzymatic Oxidation Routes

This compound can also be formed through non-enzymatic oxidation, also known as autoxidation. This process involves the reaction of polyunsaturated fatty acids with reactive oxygen species. The bis-allylic methylene group at C-11 of GLA is susceptible to hydrogen abstraction by free radicals, initiating a chain reaction that can lead to the formation of various hydroperoxides rsc.org. The formation of a radical at C-11 can lead to a rearrangement of double bonds to a conjugated system, with subsequent attack by molecular oxygen at either C-9 or C-13. The resulting 13-hydroperoxy-6,9,11-octadecatrienoic acid can then be reduced to the corresponding hydroxy fatty acid. Non-enzymatic oxidation of α-linolenic acid is known to produce a series of phytoprostanes nih.gov. Similarly, autoxidation of linoleic acid yields hydroperoxy-octadecadienoic acid isomers nih.gov.

Microbial Biotransformation Routes for this compound Synthesis

Microorganisms possess a diverse array of enzymes that can be utilized for the biotransformation of fatty acids nih.gov. Several microbial species have been identified that can hydroxylate fatty acids at specific positions researchgate.netresearchgate.net. Notably, lactic acid bacteria, including Lactobacillus plantarum, have been shown to metabolize GLA to produce 13-hydroxy-cis-6,cis-9-octadecadienoic acid researchgate.netnih.gov. While this product is a dienoic acid, it demonstrates the presence of microbial enzymes capable of regioselective hydroxylation at the C-13 position of GLA. Further research may identify microbial strains or enzymatic systems that can facilitate the formation of the conjugated triene system found in this compound. The use of microbial biotransformation offers a promising and sustainable route for the production of this and other valuable hydroxy fatty acids researchgate.net. For instance, Microascus trigonosporus has been used for the microbiological hydroxylation of other fatty acid derivatives nih.gov.

Pathways for the Formation of this compound
PathwayKey Enzymes/ProcessSubstrateProductNotes
Lipoxygenase Pathway15-Lipoxygenase (15-LOX)Gamma-Linolenic AcidThis compoundPrimary enzymatic route in mammals.
Cytochrome P450 PathwayCYP450 MonooxygenasesGamma-Linolenic AcidThis compoundPlausible, but specific enzymes are not fully identified.
Non-Enzymatic OxidationAutoxidation (Free Radicals)Gamma-Linolenic AcidThis compoundLeads to a mixture of isomers.
Microbial BiotransformationMicrobial HydroxylasesGamma-Linolenic Acid13-Hydroxy-cis-6,cis-9-octadecadienoic acidDemonstrates C-13 hydroxylation capability in microbes. The trienoic form is a potential product.

Metabolic Fates and Catabolism of 13 Hydroxy 6,9,11 Octadecatrienoic Acid

Beta-Oxidation Pathway and Associated Metabolite Formation

13-HODE can undergo catabolism through a beta-oxidation pathway, which is thought to occur in peroxisomes. wikipedia.org This process systematically shortens the carbon chain from the carboxyl end, leading to the formation of various shorter-chain hydroxylated fatty acids.

Peroxisome-dependent β-oxidation metabolizes 13(S)-HODE into chain-shortened products with 16, 14, and 12 carbons, which are then released from the cell. wikipedia.org This pathway is considered a potential mechanism for inactivating and disposing of 13(S)-HODE. wikipedia.org Through the sequential removal of two-carbon units (acetyl-CoA), the original 18-carbon 13-HODE is converted to metabolites such as 11-hydroxy-7,9-hexadecadienoic acid (a 16-carbon product) and subsequently 9-hydroxy-5,7-tetradecadienoic acid (a 14-carbon product).

A key feature of the beta-oxidation of 13-HODE is the retention of its characteristic chemical structures. The hydroxyl group at the original C-13 position (which becomes C-11, C-9, etc., as the chain shortens) and the conjugated diene system are maintained in the resulting chain-shortened products. This indicates that the enzymatic machinery of beta-oxidation acts on the carboxyl end of the fatty acid without altering the distal hydroxyl and diene moieties.

The standard β-oxidation spiral involves a hydration step catalyzed by enoyl-CoA hydratase, which introduces a hydroxyl group at the β-carbon (C-3) of the fatty acyl-CoA intermediate. libretexts.orgnih.gov In the context of 13-HODE catabolism, this step would lead to the formation of a dihydroxy fatty acid intermediate. Specifically, the hydration of the α,β-unsaturated acyl-CoA derived from 13-HODE would produce 3,13-dihydroxy-9,11-octadecadienoic acid. This intermediate is then oxidized in the subsequent step of the cycle. openstax.org

Table 1: Metabolites from the Beta-Oxidation of 13-Hydroxy-6,9,11-octadecatrienoic Acid

Metabolite Name Molecular Formula Carbon Chain Length Key Features
11-hydroxy-7,9-hexadecadienoic acid C16H28O3 16 Chain-shortened product; retains hydroxyl group and conjugated diene.
9-hydroxy-5,7-tetradecadienoic acid C14H24O3 14 Further chain-shortened product; retains hydroxyl group and conjugated diene.

Further Oxidative Derivatization and Biotransformation Products

Beyond beta-oxidation, 13-HODE serves as a substrate for further enzymatic modifications, primarily oxidation, which leads to the formation of keto-derivatives. This transformation is a key step in the metabolic processing of 13-HODE and is catalyzed by specific dehydrogenase enzymes.

13-HODE can be oxidized to its corresponding ketone, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODE or 13-KODE). nih.govresearchgate.netnih.gov This conversion is a significant metabolic event, as 13-oxo-ODE itself is a bioactive molecule. caymanchem.comhmdb.ca The formation of 13-oxo-ODE from 13-HODE has been identified in various biological systems, including rat colonic mucosa and is considered a key part of the metabolic pathway for oxidized linoleic acid products. caymanchem.comhmdb.ca

The oxidation of 13-HODE to 13-oxo-ODE is catalyzed by a specific enzyme known as 13-hydroxyoctadecadienoic acid dehydrogenase (13-HODE dehydrogenase). nih.govnih.gov This enzyme is NAD+-dependent, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide as the oxidizing agent. wikipedia.orgcaymanchem.comoup.com The activity of 13-HODE dehydrogenase has been characterized in tissues such as rat colonic mucosa. caymanchem.comnih.gov Research has shown that the activity of this enzyme correlates with the differentiation status of intestinal cells; higher levels of enzyme activity are found in more differentiated cells. nih.govnih.gov This suggests that the enzyme may play a role in regulating the balance between cell proliferation and differentiation. nih.govoup.com

Table 2: Products of Further Oxidative Derivatization of this compound

Product Name Molecular Formula Enzyme Cofactor

Role as a Precursor for More Complex Lipid Structures or Signaling Molecules

This compound, a hydroxylated derivative of γ-linolenic acid (GLA), is positioned at a crucial metabolic crossroads, serving as a potential precursor for the synthesis of more complex and biologically active lipid signaling molecules. While direct research on the specific metabolic fate of this compound is limited, the well-documented pathways of structurally similar hydroxy fatty acids provide a strong framework for understanding its potential transformations and downstream signaling functions. The presence of a hydroxyl group makes it a substrate for further enzymatic modifications, leading to the generation of a diverse array of signaling molecules with regulatory roles in various physiological processes.

The primary metabolic transformations of hydroxy fatty acids often involve oxidation of the hydroxyl group to a keto group, a reaction catalyzed by specific dehydrogenases. For instance, the related linoleic acid metabolite, 13-hydroxyoctadecadienoic acid (13-HODE), is known to be converted to 13-oxooctadecadienoic acid (13-oxo-ODE). nih.gov This conversion is significant as 13-oxo-ODE has been identified as a potent ligand for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation. nih.gov

Similarly, metabolites derived from γ-linolenic acid (GLA) by lactic acid bacteria, such as 13-hydroxy-cis-6,cis-9-octadecadienoic acid (γHYD) and its oxidation product, 13-oxo-cis-6,cis-9-octadecadienoic acid (γKetoD), have been shown to be potent activators of peroxisome proliferator-activated receptor-delta (PPARδ). researchgate.netnih.gov These findings suggest a strong possibility that this compound can also be metabolized to its corresponding keto-derivative, which could then function as a signaling molecule by interacting with PPARs or other nuclear receptors.

Furthermore, the anti-inflammatory effects of 15-lipoxygenase metabolites of α-linolenic acid, namely 13-(S)-hydroperoxyoctadecatrienoic acid [13-(S)-HPOTrE] and 13-(S)-hydroxyoctadecatrienoic acid [13-(S)-HOTrE], are mediated through the inactivation of the NLRP3 inflammasome, a key component of the innate immune response, via the PPAR-γ pathway. nih.govresearchgate.netresearchgate.net This highlights a broader role for 13-hydroxylated fatty acids in modulating inflammatory signaling cascades.

The potential enzymatic conversions and resulting signaling molecules from this compound and related compounds are summarized in the table below, based on established metabolic pathways of similar fatty acids.

Precursor CompoundEnzyme/ProcessResulting Molecule(s)Signaling Role
This compound Predicted: Hydroxy fatty acid dehydrogenasePredicted: 13-Oxo-6,9,11-octadecatrienoic acidPredicted: PPAR ligand, modulation of inflammatory pathways
13-Hydroxyoctadecadienoic acid (13-HODE)13-HODE dehydrogenase13-Oxooctadecadienoic acid (13-oxo-ODE)Potent PPAR-γ ligand nih.gov
γ-Linolenic acid (GLA)Lactic acid bacteria metabolism13-Hydroxy-cis-6,cis-9-octadecadienoic acid (γHYD), 13-Oxo-cis-6,cis-9-octadecadienoic acid (γKetoD)PPARδ activation researchgate.netnih.gov
α-Linolenic acid15-Lipoxygenase13-(S)-Hydroperoxyoctadecatrienoic acid (13-(S)-HPOTrE), 13-(S)-Hydroxyoctadecatrienoic acid (13-(S)-HOTrE)Inactivation of NLRP3 inflammasome via PPAR-γ nih.govresearchgate.netresearchgate.net

In addition to oxidation, it is conceivable that this compound could be incorporated into more complex lipid structures, such as phospholipids (B1166683) or cholesterol esters. The presence of the hydroxyl group could facilitate esterification to these lipid backbones, thereby altering the properties and function of cellular membranes or lipoprotein particles. Research on 13-HODE has shown its incorporation into tissue lipids, suggesting a similar fate for other hydroxy fatty acids. nih.gov

Occurrence and Endogenous Distribution of 13 Hydroxy 6,9,11 Octadecatrienoic Acid

Presence in Mammalian Biological Systems

Detection in Human Biofluids (e.g., Urine, Serum)

13-Hydroxy-6,9,11-octadecatrienoic acid, a metabolite of the 15-lipoxygenase pathway, has been identified in various human biofluids. Its presence in human urine has been reported, and it has also been detected in untreated goat serum. nih.gov Specific and sensitive enzyme immunoassays, verified by gas chromatography/mass spectrometry, have been developed to detect this molecule in biological samples. nih.gov

In the context of exercise-induced oxidative stress, the levels of bioactive oxidized linoleic acid metabolites, including 13-hydroxyoctadecadienoic acid (13-HODE), have been shown to increase in plasma. physiology.org A study on trained male cyclists found that plasma levels of 13-HODE + 9-HODE increased significantly after a 75-km cycling time trial, suggesting its role as a biomarker for oxidative stress. physiology.org Furthermore, 13-HODE has been detected in human saliva and skin. nih.gov

Occurrence in Specific Cell Types and Tissues (e.g., MOLT-4 lymphocytes, T-lymphocytes)

This compound is metabolized by certain human cell types. MOLT-4 lymphocytes, a human T-lymphoblast cell line, and T-lymphocytes isolated from blood can metabolize this compound. nih.gov In these cells, this compound serves as a precursor for the biosynthesis of other metabolites. nih.gov Specifically, when MOLT-4 cells are provided with this compound as a substrate, they produce 3,15-dihydroxy-8,11,13-eicosatrienoic acid and 15-hydroxy-8,11,13-eicosatrienoic acid. nih.gov Additionally, it is a precursor for the formation of 14-hydroxy-7,10,12-nonadecatrien-1-al and 1,14-dihydroxy-7,10,12-nonadecatriene in these cells. nih.gov

The metabolism of 13-hydroxy-9,11-octadecadienoic acid has also been studied in MOLT-4 lymphocytes, where it is processed through the β-oxidation pathway. nih.gov This process leads to the accumulation of products such as 11-hydroxy-7,9-hexadecadienoic acid and 9-hydroxy-5,7-tetradecadienoic acid. nih.gov

Identification in Plant Species and Natural Sources (e.g., Salicornia herbacea L., Cucurbita moschata, Rice)

This compound and its isomers have been identified in a variety of plant species.

Salicornia herbacea L. (Glasswort): Coriolic acid, which is (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid (13-HODE), has been isolated from this salt-tolerant plant. nih.gov Additionally, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), an oxidized derivative, has also been purified from S. herbacea. nih.gov

Cucurbita moschata (Pumpkin): A stereoisomer, 13-hydroxy-9Z,11E,15E-octadecatrienoic acid, has been isolated from the leaves of Cucurbita moschata. researchgate.netkoreascience.krnih.gov The seeds of this plant also contain various fatty acid derivatives. tjnpr.org

Rice: Antitumor activity has been reported for (10E, 12Z)-9-hydroxy-10,12-octadecadienoic acid, a related compound found in rice bran. acs.org

The following table provides a summary of the occurrence of this compound and its related compounds in different plant species.

Microbial Production and Metabolism in Various Microorganisms

Certain microorganisms are capable of producing and metabolizing hydroxy fatty acids. For instance, the gut lactic acid bacteria, Lactobacillus plantarum, can produce various fatty acid derivatives, including hydroxy and oxo fatty acids, from polyunsaturated fatty acids. frontiersin.org One such metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), derived from γ-linolenic acid, has been identified as an immunomodulator. frontiersin.org While the direct production of this compound by these bacteria is not explicitly stated, their ability to metabolize polyunsaturated fatty acids into similar compounds is evident.

Furthermore, Pseudomonas aeruginosa has been shown to bioconvert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid, demonstrating the capability of microorganisms to produce dihydroxy fatty acids. acs.org

Table of Compounds

Analytical and Research Methodologies for 13 Hydroxy 6,9,11 Octadecatrienoic Acid Studies

Chemoenzymatic and Synthetic Approaches for Research Standards and Labeled Analogs

Enzymatic Synthesis using Recombinant Lipoxygenases for Scalable Production

The scalable production of 13-Hydroxy-6,9,11-octadecatrienoic acid (13-HOTE) for research purposes is greatly facilitated by enzymatic synthesis utilizing recombinant lipoxygenases (LOXs). These enzymes offer high specificity and efficiency in converting linoleic acid into its hydroxylated derivatives. Various sources of recombinant LOXs have been explored for their catalytic activity and substrate preference.

Plant-derived recombinant LOXs are also widely used. The four 13-LOX enzymes from Arabidopsis thaliana (LOX2, LOX3, LOX4, and LOX6) have been characterized, with LOX4 exhibiting the highest apparent maximal velocity (Vmax app) for the oxidation of α-linolenic acid. nih.gov Fungal and bacterial sources are also being investigated. A 13-LOX from the cyanobacterium Rivularia sp. PCC 7116 (Ri-LOX) has been identified and engineered for efficient transformation of linoleic acid into 13(S)-hydroxy-9,11-(Z,E)-octadecadienoic acid (13S-HODE), achieving a high space-time yield suitable for industrial application. researchgate.net Similarly, a lipoxygenase from Burkholderia thailandensis has been characterized for its ability to produce 13-hydroxyoctadecadienoic acid. nih.gov

The general process for enzymatic synthesis involves incubating the recombinant LOX with the substrate, linoleic acid, under optimized conditions of pH and temperature. Following the enzymatic reaction, which produces a hydroperoxide intermediate (13-hydroperoxyoctadecatrienoic acid or 13-HPODE), a reduction step is necessary to yield the stable hydroxy fatty acid, 13-HOTE. researchgate.netmdpi.com This two-step process allows for the efficient and specific production of 13-HOTE for various research applications.

Table 1: Examples of Recombinant Lipoxygenases Used in 13-HOTE Synthesis

Enzyme Source Substrate Key Product(s) Optimal pH (for HODE production) Reference
Porcine (recombinant 12-LOXcd) Linoleic Acid 13-HODEs, 9-HODEs 6.0 mdpi.com
Soybean (LOX) Linoleic Acid 13-HODE 9.0 mdpi.com
Arabidopsis thaliana (recombinant 13-LOXs) α-Linolenic Acid, Linoleic Acid 13-HPOT Not specified nih.gov
Rivularia sp. PCC 7116 (recombinant Ri-LOX) Linoleic Acid 13(S)-HODE Not specified researchgate.net
Burkholderia thailandensis (recombinant LOX) Linoleic Acid 13-(S)-hydroperoxy-octadecadienoic acid Not specified nih.gov

In Vitro and Ex Vivo Models for Functional Characterization in Biological Research

The biological functions of 13-HOTE are investigated using a variety of in vitro and ex vivo models. These systems allow for the controlled study of its effects on cellular processes and tissue responses.

In Vitro Models:

Cell Lines: Immortalized cell lines are a primary tool for studying the molecular mechanisms of 13-HOTE. For instance, the human monocyte-like cell line U937 has been used to investigate the effects of HODEs on cell proliferation and differentiation. nih.gov In these cells, 13-HODE, acting as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, can induce monocyte maturation into macrophages. nih.gov Another commonly used cell line is the murine macrophage cell line RAW264.7, which is often employed to study inflammatory responses. acs.orgmdpi.com In these cells, researchers can assess the impact of 13-HOTE on the production of inflammatory mediators. mdpi.com Cell viability assays, such as those using tetrazolium reagents or measuring ATP levels, are fundamental in these studies to distinguish between effects on proliferation and cytotoxicity. nih.gov

Primary Cell Cultures: Primary cells isolated directly from tissues provide a more physiologically relevant model than immortalized cell lines. For example, studies on the role of 13-HOTE in the immune system might utilize primary human neutrophils and eosinophils. mdpi.com

Three-Dimensional (3D) Culture Models: To better mimic the complex in vivo environment, researchers are increasingly using 3D cell culture models like multicellular tumor spheroids. These models are valuable for studying the effects of compounds like 13-HOTE on cancer cell behavior in a more realistic context than traditional monolayer cultures. acs.org

Ex Vivo Models:

Tissue and Organ Cultures: Ex vivo models involve the culture of intact tissue fragments or organs for a short period. This approach maintains the native cellular architecture and interactions. Patient-derived tumor models, for example, allow for the testing of therapies on individual patient samples outside the body, offering a platform for personalized medicine research. nih.gov These models can be used to assess the response of head and neck squamous cell carcinoma to various treatments, and could potentially be adapted to study the influence of lipid mediators like 13-HOTE. nih.gov

Organoids: Organoids are three-dimensional structures grown from stem cells that self-organize to resemble a specific organ. nih.gov These "mini-organs" provide a sophisticated ex vivo system to study complex biological processes and drug responses in a tissue-specific context. nih.gov For example, intestinal organoids could be used to investigate the effects of 13-HOTE on gut health and disease.

Table 2: In Vitro and Ex Vivo Models for 13-HOTE Research

Model Type Specific Example Application in 13-HOTE Research Reference
In Vitro
Cell Line Human U937 monocytes Studying effects on cell proliferation and differentiation into macrophages. nih.gov
Cell Line Murine RAW264.7 macrophages Investigating anti-inflammatory responses. acs.orgmdpi.com
Primary Cells Human neutrophils and eosinophils Investigating the metabolism of linoleic acid to 13-HODE. mdpi.com
3D Culture Multicellular tumor spheroids Evaluating effects on cancer cells in a tumor microenvironment. acs.org
Ex Vivo
Tissue Culture Patient-derived tumor explants Assessing personalized responses to therapies. nih.gov
Organoids Intestinal organoids Studying the effects on gut health and disease. nih.gov

Application of Stable Isotope Labeled Standards in Metabolomics Research

In the field of metabolomics, particularly when employing mass spectrometry (MS), the use of stable isotope-labeled internal standards is crucial for accurate and reliable quantification of analytes like 13-HOTE. These standards help to correct for variations that can occur during sample preparation, extraction, and analysis. scioninstruments.com

Stable isotope-labeled standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govnih.gov For 13-HOTE, a commonly used internal standard is its deuterated form (e.g., 13-HODE-d₅). mdpi.com Because these labeled standards have nearly identical physicochemical properties to their endogenous, unlabeled counterparts, they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer. foodriskmanagement.comresearchgate.net

The process involves adding a known amount of the stable isotope-labeled standard to the biological sample at the earliest stage of sample preparation. scioninstruments.com During MS analysis, the instrument can differentiate between the endogenous analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio. foodriskmanagement.com By comparing the signal intensity of the endogenous 13-HOTE to that of the known amount of the added labeled standard, a precise quantification of the endogenous compound can be achieved. nih.gov

The choice between deuterium and ¹³C labeling can be significant. While deuterium-labeled standards are widely used, ¹³C-labeled standards are often preferred because they are less likely to exhibit chromatographic shifts relative to the analyte, a phenomenon known as the "isotope effect". researchgate.netresearchgate.net This co-elution is particularly important for minimizing errors due to ion suppression, where other components in the sample matrix interfere with the ionization of the target analyte. researchgate.net

The application of stable isotope-labeled standards, such as deuterated 13-HOTE, is a cornerstone of quantitative metabolomics, enabling researchers to obtain high-quality, reproducible data on the levels of this important lipid mediator in various biological systems. mdpi.comscioninstruments.com

Q & A

Q. What enzymatic pathways are responsible for the biosynthesis of 13-hydroxy-6,9,11-octadecatrienoic acid in epidermal tissues?

The compound is synthesized via the oxidation of gamma-linolenic acid (GLA, 18:3 n-6) by epidermal 15-lipoxygenase (15-LOX), which first produces 13-hydroperoxy-6,9,11-octadecatrienoic acid (13-HPOTrEg). This intermediate is rapidly reduced to the stable anti-inflammatory metabolite this compound (13-HOTrEg) . Methodologically, enzyme activity can be assayed using spectrophotometric monitoring of conjugated diene formation at 234 nm or via LC-MS-based quantification of hydroperoxy/hydroxy derivatives .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV/Vis or mass spectrometry (LC-MS) is standard for separation and quantification. Extraction protocols typically use polar solvents (e.g., n-hexane:2-propanol, 3:2 v/v) with antioxidants like butylated hydroxytoluene (BHT) to prevent autoxidation. Internal standards such as deuterated oxylipins or structurally analogous hydroxy fatty acids (e.g., 13γ-HOTE) are critical for correcting recovery rates . Gas chromatography-mass spectrometry (GC-MS) is less common due to the need for derivatization .

Q. What is the functional role of this compound in skin barrier homeostasis?

As a 15-LOX-derived oxylipin, 13-HOTrEg exhibits anti-inflammatory properties by modulating immune responses and promoting keratinocyte differentiation. Its efficacy is context-dependent, influenced by the local lipidome and competing metabolites like 13-HODE (from linoleic acid) . Experimental validation often involves in vitro keratinocyte models treated with exogenous 13-HOTrEg, followed by cytokine profiling (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory activity across experimental models?

Discrepancies may arise from differences in cell type specificity (e.g., keratinocytes vs. immune cells), oxylipin concentration thresholds, or interactions with other lipid mediators. To address this, dose-response studies with purified 13-HOTrEg and parallel profiling of competing pathways (e.g., COX or CYP450-derived eicosanoids) are recommended. Statistical frameworks like two-way ANOVA can identify interactions between variables (e.g., fatty acid substrate availability and enzyme kinetics) .

Q. What methodological optimizations improve extraction efficiency of this compound from microalgal biomass?

Microalgal matrices require mechanical disruption (e.g., bead-beating with glass pearls) combined with biphasic solvent systems to recover both polar and nonpolar oxylipins. Adding potassium sulfate during phase separation enhances lipid partitioning into the hexane layer. Recovery rates should be validated using isotopically labeled internal standards (e.g., D6-jasmonic acid) . For tissue-specific studies, laser-capture microdissection prior to extraction minimizes contamination .

Q. How does 15-LOX substrate specificity influence the diversity of hydroxy fatty acid derivatives?

15-LOX preferentially oxidizes polyunsaturated fatty acids (PUFAs) with cis,cis-1,4-pentadiene motifs. Gamma-linolenic acid (18:3 n-6) yields 13-HOTrEg, while alpha-linolenic acid (18:3 n-3) forms 13-hydroxy-9,11,15-octadecatrienoic acid (13-HOTrE). Competitive inhibition assays using suicide substrates (e.g., ETYA) or site-directed mutagenesis of the enzyme’s active site can elucidate structural determinants of substrate binding .

Q. What statistical approaches are optimal for analyzing clustered data in oxylipin studies?

Mixed-effects models or nested ANOVA are preferred for datasets with hierarchical structure (e.g., multiple oxylipin measurements per subject). For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) reduce type I error risk. Data normalization against internal standards and batch correction (e.g., ComBat) mitigate technical variability in LC-MS workflows .

Q. How do structural differences between 13-HOTrEg and analogous oxylipins affect bioactivity?

The position and geometry of double bonds (e.g., 6Z,9Z,11E in 13-HOTrEg vs. 9Z,11E in 13-HODE) influence receptor binding affinity and metabolic stability. Comparative studies using synthetic enantiomers and enantioselective synthesis techniques (e.g., chiral chromatography) can isolate stereochemical effects. Molecular docking simulations with pro-inflammatory targets (e.g., PPAR-γ) further clarify structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.